Carbonic acid, (4,5-dimethyl-3,6-dioxo-1,4-cyclohexadien-1,2-diyl)bis(methylene)diphenyl ester
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Overview
Description
Carbonic acid, (4,5-dimethyl-3,6-dioxo-1,4-cyclohexadien-1,2-diyl)bis(methylene)diphenyl ester is a complex organic compound that belongs to the class of carbonate esters. These esters are characterized by a carbonyl group flanked by two alkoxy groups. The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ can be either aliphatic or aromatic substituents . This particular compound is notable for its unique structure, which includes a cyclohexadienyl core with dimethyl and dioxo substitutions, linked to diphenyl ester groups.
Preparation Methods
The synthesis of carbonate esters typically involves two main routes: phosgenation and oxidative carbonylation. In the phosgenation method, an alcohol or phenol reacts with phosgene to yield the carbonate ester. The reaction conditions often require a base to neutralize the hydrochloric acid byproduct . In the oxidative carbonylation method, an alcohol reacts with carbon monoxide and an oxidizer, such as oxygen or a peroxide, under catalytic conditions . Industrial production methods may also involve transesterification, where an existing ester is converted into a carbonate ester through the reaction with another alcohol .
Chemical Reactions Analysis
Carbonic acid, (4,5-dimethyl-3,6-dioxo-1,4-cyclohexadien-1,2-diyl)bis(methylene)diphenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace one of the alkoxy groups with another nucleophile. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of carbonic acid, (4,5-dimethyl-3,6-dioxo-1,4-cyclohexadien-1,2-diyl)bis(methylene)diphenyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with cellular components. The cyclohexadienyl core may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds include other carbonate esters such as dimethyl carbonate, diphenyl carbonate, and ethylene carbonate . Compared to these, carbonic acid, (4,5-dimethyl-3,6-dioxo-1,4-cyclohexadien-1,2-diyl)bis(methylene)diphenyl ester is unique due to its specific substitutions on the cyclohexadienyl core, which confer distinct chemical and physical properties. These unique features make it particularly valuable in specialized applications where standard carbonate esters may not be suitable.
Properties
CAS No. |
40870-70-0 |
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Molecular Formula |
C24H20O8 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[4,5-dimethyl-3,6-dioxo-2-(phenoxycarbonyloxymethyl)cyclohexa-1,4-dien-1-yl]methyl phenyl carbonate |
InChI |
InChI=1S/C24H20O8/c1-15-16(2)22(26)20(14-30-24(28)32-18-11-7-4-8-12-18)19(21(15)25)13-29-23(27)31-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
VLZXLTJNAGOOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)COC(=O)OC2=CC=CC=C2)COC(=O)OC3=CC=CC=C3)C |
Origin of Product |
United States |
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